![molecular formula C17H18O4 B14593162 1-[4-(Benzyloxy)-6-hydroxy-2-methoxy-3-methylphenyl]ethan-1-one CAS No. 61080-73-7](/img/structure/B14593162.png)
1-[4-(Benzyloxy)-6-hydroxy-2-methoxy-3-methylphenyl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(Benzyloxy)-6-hydroxy-2-methoxy-3-methylphenyl]ethan-1-one is an organic compound with a complex structure that includes a benzene ring substituted with benzyloxy, hydroxy, methoxy, and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Benzyloxy)-6-hydroxy-2-methoxy-3-methylphenyl]ethan-1-one typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the following steps:
Benzylation: Introduction of the benzyloxy group to the aromatic ring.
Hydroxylation: Introduction of the hydroxy group.
Methoxylation: Introduction of the methoxy group.
Methylation: Introduction of the methyl group.
Acylation: Introduction of the ethanone group.
Each of these steps requires specific reagents and conditions. For example, benzylation can be achieved using benzyl chloride and a base, while hydroxylation might involve the use of hydrogen peroxide and a catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
1-[4-(Benzyloxy)-6-hydroxy-2-methoxy-3-methylphenyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The benzyloxy group can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the ethanone group would yield an alcohol.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as in the treatment of certain diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-[4-(Benzyloxy)-6-hydroxy-2-methoxy-3-methylphenyl]ethan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological context.
類似化合物との比較
Similar Compounds
1-[4-(Benzyloxy)-2-hydroxy-3-methylphenyl]ethan-1-one: Lacks the methoxy group.
1-[4-(Benzyloxy)-6-hydroxy-3-methylphenyl]ethan-1-one: Lacks the methoxy group.
1-[4-(Benzyloxy)-6-hydroxy-2-methoxyphenyl]ethan-1-one: Lacks the methyl group.
Uniqueness
1-[4-(Benzyloxy)-6-hydroxy-2-methoxy-3-methylphenyl]ethan-1-one is unique due to the specific combination of substituents on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of both hydroxy and methoxy groups, along with the benzyloxy and methyl groups, provides a unique set of properties that can be exploited in various applications.
特性
CAS番号 |
61080-73-7 |
|---|---|
分子式 |
C17H18O4 |
分子量 |
286.32 g/mol |
IUPAC名 |
1-(6-hydroxy-2-methoxy-3-methyl-4-phenylmethoxyphenyl)ethanone |
InChI |
InChI=1S/C17H18O4/c1-11-15(21-10-13-7-5-4-6-8-13)9-14(19)16(12(2)18)17(11)20-3/h4-9,19H,10H2,1-3H3 |
InChIキー |
QFWVQUQINVNNBV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C(=C1OC)C(=O)C)O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



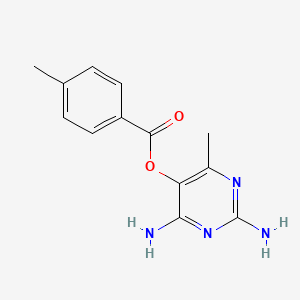
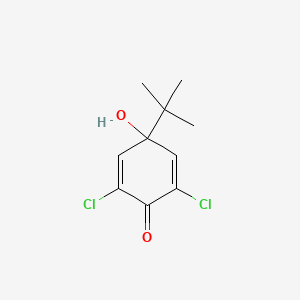
![1-[2-(Butylsulfanyl)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole](/img/structure/B14593098.png)
![Ethyl 2-[(but-2-en-1-yl)oxy]benzoate](/img/structure/B14593099.png)
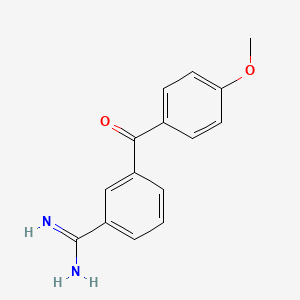

![(4aS,10bR)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b]pyran](/img/structure/B14593120.png)
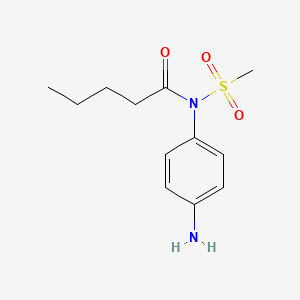
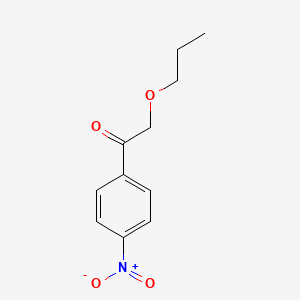
![2(1H)-Pyrimidinone, 1,3-diethyl-4-[(ethylmethylamino)methyl]tetrahydro-](/img/structure/B14593139.png)
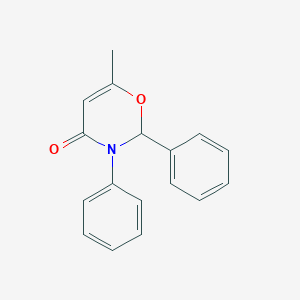
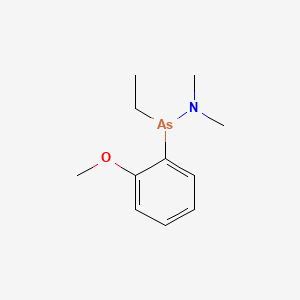
![1,1',1''-[Benzene-1,2,4-triyltris(methylene)]tris[4-(methoxymethyl)benzene]](/img/structure/B14593148.png)
